![molecular formula C17H12N4OS2 B2896700 1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894051-02-6](/img/structure/B2896700.png)
1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain, making it readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The reaction mixture is kept on a water bath at 95–100°C for 2 h, then a pinch of toluene-4-sulfonic acid is added, and the reaction mixture is stirred for another 1–1.5 h at the same temperature .Molecular Structure Analysis
The molecular structure of similar compounds is solved using programs like SHELXT-2014 and the non-hydrogen atoms are refined anisotropically with SHELXL-2018/3 using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve aromatic nucleophilic substitution . Some of the synthesized compounds exhibit cytotoxicity at concentration 160 μg/ml .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include strong absorption in the ultraviolet region . The IR absorption spectra of similar compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound serves as a crucial intermediate in the synthesis of a broad range of heterocyclic compounds, such as thiophenes, oxazoles, triazoles, pyrimidines, pyridines, quinolones, coumarins, imidazopyrimidines, pyridoimidazoles, and triazolopyridines. These compounds are explored for their biological and medicinal properties, highlighting the chemical's versatility in creating pharmacologically relevant structures (Salem et al., 2021).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this chemical have been investigated for their antimicrobial and antifungal properties. Novel compounds incorporating phenylsulfonyl moiety, synthesized through reactions involving phenylthiourea and acetophenone derivatives, displayed significant biological activities. These findings underscore the potential of these derivatives in developing new antimicrobial and antifungal agents, providing a pathway for the synthesis of drugs targeting resistant strains of bacteria and fungi (Shaaban et al., 2011).
Anticancer Activity
The compound's derivatives have shown promise in anticancer research. For instance, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, synthesized from related compounds, exhibited in vitro antitumor activity against various cancer cell lines, including L1210, CHO, and HL60. These results suggest the potential of these derivatives as lead compounds for developing new anticancer therapies (Hu et al., 2008).
Antioxidant Effects
Some derivatives have been found to possess notable antioxidant properties. Compounds synthesized from phenylthiourea and acetophenone derivatives exhibited high antioxidant activity, suggesting their utility in creating drugs with potential benefits against oxidative stress-related diseases. These findings are crucial for the development of new therapeutic agents aimed at mitigating oxidative damage in biological systems (Farzaliyev et al., 2020).
Antituberculosis Activity
Research into the synthesis of 3-heteroarylthioquinoline derivatives from this compound has yielded potential antituberculosis agents. These compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some showing minimal cytotoxicity towards mammalian cell lines. This highlights the compound's role in developing new treatments for tuberculosis, a critical global health challenge (Chitra et al., 2011).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The ability of triazole compounds to bind with various enzymes and receptors in the biological system suggests that they may interact with their targets to induce changes . These changes could potentially lead to the observed biological activities of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
The wide range of biological activities associated with triazole compounds suggests that the compound could have multiple effects at the molecular and cellular level .
Future Directions
Triazole compounds show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
1-phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-14(12-5-2-1-3-6-12)11-24-17-19-18-16-9-8-13(20-21(16)17)15-7-4-10-23-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQIUPXSCBJCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)
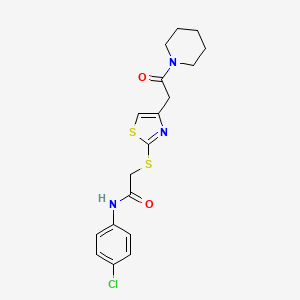

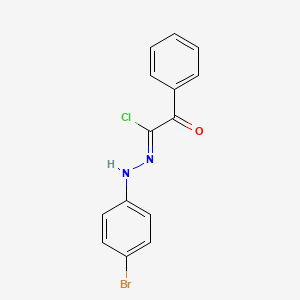
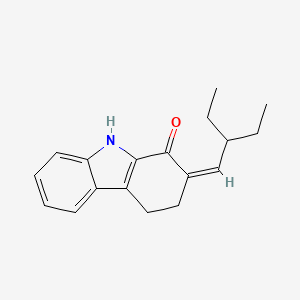
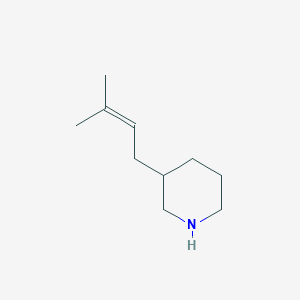
![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)
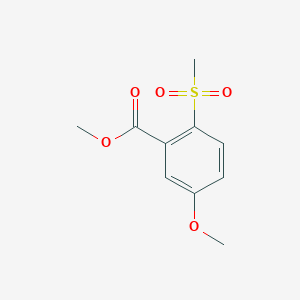
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/no-structure.png)
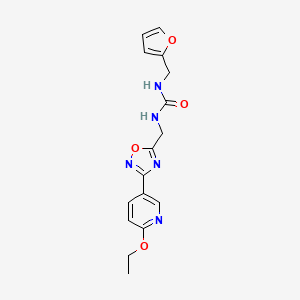
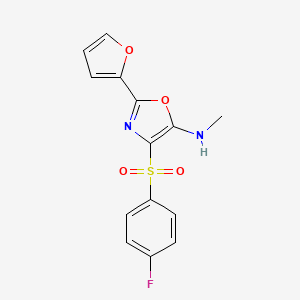
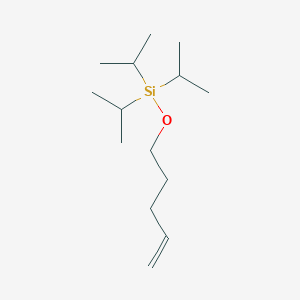
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)
